molecular formula C11H14S B7991999 1-Allylsulfanyl-2,3-dimethylbenzene

1-Allylsulfanyl-2,3-dimethylbenzene

Cat. No.: B7991999
M. Wt: 178.30 g/mol
InChI Key: OTKFTPDNHCFMGD-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-2,3-dimethylbenzene is an organic compound characterized by the presence of an allylsulfanyl group attached to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an allyl chloride reacts with 2,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Br2, HNO3

Major Products Formed:

Scientific Research Applications

1-Allylsulfanyl-2,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-2,3-dimethylbenzene involves its interaction with molecular targets through its allylsulfanyl group. This group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound’s aromatic ring allows it to participate in π-π interactions with biological macromolecules, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

  • 1,2-Dimethylbenzene (o-Xylene)
  • 1,3-Dimethylbenzene (m-Xylene)
  • 1,4-Dimethylbenzene (p-Xylene)

Comparison: 1-Allylsulfanyl-2,3-dimethylbenzene is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its dimethylbenzene counterparts.

Properties

IUPAC Name

1,2-dimethyl-3-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-4-8-12-11-7-5-6-9(2)10(11)3/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKFTPDNHCFMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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